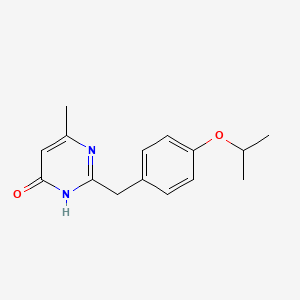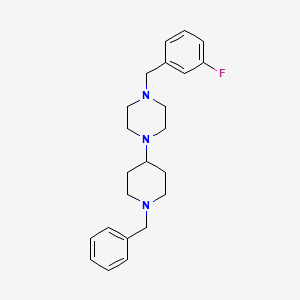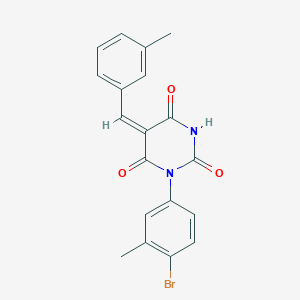![molecular formula C18H18N2O2 B6044702 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol](/img/structure/B6044702.png)
4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol is a chemical compound with potential applications in scientific research. This compound is also known as 'SM-368229' and belongs to the class of imidazole derivatives. In
Mecanismo De Acción
The mechanism of action of 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol has also been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. It has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol in lab experiments is its potential as a cancer therapy. This compound has been found to be effective against a wide range of cancer cell lines and has shown promising results in animal studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Furthermore, studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential as a cancer therapy. Finally, research is needed to determine the potential applications of this compound in other areas of medicine, such as inflammation and oxidative stress.
Métodos De Síntesis
The synthesis of 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol can be achieved through a multistep process. One of the most common methods involves the reaction of 4-formylphenylboronic acid with 2,6-dimethyl-1,3-dihydroxybenzene in the presence of a palladium catalyst. This reaction leads to the formation of an intermediate compound, which is then reacted with imidazole in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol has been shown to have potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
4-[1-[4-(hydroxymethyl)phenyl]imidazol-2-yl]-2,6-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-9-15(10-13(2)17(12)22)18-19-7-8-20(18)16-5-3-14(11-21)4-6-16/h3-10,21-22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNETBHBJFNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=NC=CN2C3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(3-bromophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044622.png)

![1-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinyl]-1-propanol](/img/structure/B6044628.png)
![[1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6044640.png)


![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide](/img/structure/B6044676.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6044698.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B6044719.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6044728.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)